molecular formula C8H3ClN2 B3039472 5-Chloroisophthalonitrile CAS No. 109292-88-8

5-Chloroisophthalonitrile

Cat. No.: B3039472
CAS No.: 109292-88-8
M. Wt: 162.57 g/mol
InChI Key: ZHOVALSFPCDZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroisophthalonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of isophthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloroisophthalonitrile can be synthesized through several methods. One common method involves the chlorination of isophthalonitrile. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisophthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Substitution: 5-Hydroxyisophthalonitrile.

    Reduction: 5-Chloroisophthalenediamine.

    Oxidation: 5-Chloroisophthalic acid.

Scientific Research Applications

5-Chloroisophthalonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloroisophthalonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,4,6-Trichloroisophthalonitrile: Known for its use as a fungicide.

    2,5-Dichloroisophthalonitrile: Used in the synthesis of various organic compounds.

    3,5-Dichloroisophthalonitrile: Another derivative with distinct chemical properties.

Uniqueness: 5-Chloroisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated isophthalonitriles. This uniqueness makes it valuable in specialized applications where selective reactivity is required.

Properties

IUPAC Name

5-chlorobenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOVALSFPCDZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028291
Record name 5-Chlorobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroisophthalonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloroisophthalonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloroisophthalonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloroisophthalonitrile
Reactant of Route 5
Reactant of Route 5
5-Chloroisophthalonitrile
Reactant of Route 6
Reactant of Route 6
5-Chloroisophthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.